4-Isoxazolecarboxamide, 3-methyl-5-(5-nitro-2-furyl)-

Description

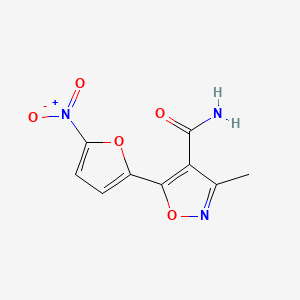

The compound 4-Isoxazolecarboxamide, 3-methyl-5-(5-nitro-2-furyl)- is a heterocyclic molecule featuring an isoxazole ring substituted with a methyl group at position 3 and a 5-nitro-2-furyl moiety at position 3. Structurally, the 5-nitro-2-furyl group is notable for its electron-withdrawing nitro substituent, which influences reactivity and biological interactions. This compound shares structural motifs with both antimicrobial nitrofurans (e.g., furazolidone) and immunomodulatory agents like leflunomide, though its specific applications remain less characterized .

Properties

CAS No. |

22997-01-9 |

|---|---|

Molecular Formula |

C9H7N3O5 |

Molecular Weight |

237.17 g/mol |

IUPAC Name |

3-methyl-5-(5-nitrofuran-2-yl)-1,2-oxazole-4-carboxamide |

InChI |

InChI=1S/C9H7N3O5/c1-4-7(9(10)13)8(17-11-4)5-2-3-6(16-5)12(14)15/h2-3H,1H3,(H2,10,13) |

InChI Key |

OQSNAWISKJQTCH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=C1C(=O)N)C2=CC=C(O2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Routes for Isoxazolecarboxamide Derivatives

Isoxazole derivatives, including carboxamides, are typically synthesized via cyclization reactions involving nitrile oxides and alkynes or other dipolarophiles. The common synthetic strategies include:

- Generation of nitrile oxides from aldoximes or hydroximoyl halides by oxidation or halogenation followed by base-induced elimination.

- 1,3-Dipolar cycloaddition of nitrile oxides with alkynes or alkenes to form isoxazole rings.

- Post-cyclization functional group transformations to introduce carboxamide groups.

These methods are well-documented in organic synthesis literature and form the basis for preparing substituted isoxazolecarboxamides.

Comparative Table of Preparation Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Nitrile oxide generation | Aldoxime + halogenating agent + base | Formation of reactive nitrile oxide species | In situ generation preferred for stability |

| Cycloaddition | Nitrile oxide + alkyne/alkene | Isoxazole ring formation | Regioselectivity influenced by substituents |

| Functional group modification | Hydrolysis, amidation with amine + coupling agents | Introduction of carboxamide group | Carbodiimide coupling common |

| Protection/deprotection | Boc protection/deprotection in methanol at 0°C | Protect amine groups during synthesis | Ensures selectivity and yield |

Research Findings and Optimization Notes

- The use of triethylamine as a base during nitrile oxide generation improves yields by minimizing side reactions.

- Cycloaddition reactions are generally performed at low to ambient temperatures to control regioselectivity and avoid decomposition.

- Protecting groups such as tert-butyl carbamate (Boc) are essential when sensitive amine functionalities are present to prevent undesired reactions.

- Nitro substituents on the furan ring increase the electron-withdrawing character, influencing the reactivity of intermediates and requiring careful control of reaction conditions.

- Purification is typically achieved by column chromatography or recrystallization, with characterization by NMR, IR, and mass spectrometry confirming the structure.

Summary of Preparation Methodology

The synthesis of 4-Isoxazolecarboxamide, 3-methyl-5-(5-nitro-2-furyl)- involves:

- Preparation of a suitable nitrile oxide precursor (e.g., methyl-substituted aldoxime).

- In situ generation of nitrile oxide via halogenation and base treatment.

- 1,3-dipolar cycloaddition with an alkyne or alkene bearing or capable of further functionalization to introduce the 5-nitro-2-furyl substituent.

- Conversion of intermediate esters or acids to the carboxamide group by amidation.

- Use of protecting groups and controlled reaction conditions to optimize yield and purity.

This approach aligns with established synthetic protocols for isoxazolecarboxamides and is supported by patent literature and mechanistic studies on nitrile oxides and isoxazole formation.

Chemical Reactions Analysis

Types of Reactions

4-Isoxazolecarboxamide, 3-methyl-5-(5-nitro-2-furyl)- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often involve nucleophiles such as amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring .

Scientific Research Applications

4-Isoxazolecarboxamide, 3-methyl-5-(5-nitro-2-furyl)- has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer activities.

Medicine: Explored as a potential drug candidate due to its biological activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Isoxazolecarboxamide, 3-methyl-5-(5-nitro-2-furyl)- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isoxazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues in the Isoxazole Family

Leflunomide (4-Isoxazolecarboxamide, 5-Methyl-N-[4-(Trifluoromethyl)-Phenyl])

- Structural Differences: Leflunomide substitutes position 5 with a trifluoromethylphenyl group instead of the nitro-furyl moiety. The carboxamide group is retained but modified with an N-trifluoromethylphenyl substituent .

- Pharmacological Activity: Leflunomide inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis, making it effective in autoimmune diseases. The nitro-furyl group in the target compound could confer antibacterial properties but also carcinogenic risks, as seen in other nitrofurans .

3-(4′,5′-Dibromo-2′-Furyl)-5-Methylisoxazole-4-Carboxylic Acid

- Structural Differences : This analogue replaces the nitro group with bromine atoms and includes a carboxylic acid instead of a carboxamide .

- The carboxylic acid may enhance solubility but reduce oral bioavailability.

Nitrofuran Derivatives

FANFT (N-[4-(5-Nitro-2-Furyl)-2-Thiazolyl]Formamide)

- Structural Differences : FANFT contains a thiazole ring instead of isoxazole and a formamide group. Both compounds share the 5-nitro-2-furyl moiety .

- Functional Impact: The thiazole ring in FANFT facilitates metabolic activation via prostaglandin endoperoxide synthetase, leading to carcinogenic DNA adducts. The isoxazole ring in the target compound may exhibit different metabolic pathways due to oxygen’s electronegativity vs. sulfur in thiazole .

- Toxicity: FANFT is a potent bladder carcinogen, inducing hyperplasia and tumors in rats. The target compound’s isoxazole core might reduce carcinogenicity, but the nitro group remains a risk factor .

Nitrofurantoin (1-[(5-Nitrofurfurylidene)Amino]Hydantoin)

- Structural Differences : Nitrofurantoin includes a hydantoin ring linked to the nitro-furyl group, whereas the target compound uses an isoxazole-carboxamide scaffold .

- Functional Impact : Both compounds retain antibacterial activity due to the nitro group’s redox properties. However, nitrofurantoin’s hydantoin ring enhances urinary excretion, making it effective for urinary tract infections. The target compound’s carboxamide may alter tissue distribution .

Physicochemical and Metabolic Properties

Melting Points and Solubility

- The target compound’s nitro-furyl group likely increases melting point (similar to compound 12j in , mp 214–215°C) compared to non-nitro analogues.

- Leflunomide’s trifluoromethylphenyl group enhances lipophilicity (logP ~1.5) vs. the nitro-furyl group’s polar nitro moiety, which may reduce solubility .

Metabolic Pathways

- Nitro Reduction: Like FANFT and ANFT, the target compound’s nitro group may undergo reduction to reactive intermediates (e.g., hydroxylamines), contributing to both antibacterial activity and carcinogenicity. However, isoxazole’s stability compared to thiazole could slow this process .

- Enzyme Interactions : Prostaglandin endoperoxide synthetase metabolizes FANFT, but the target compound’s isoxazole ring may shift metabolism toward cytochrome P450 enzymes, reducing dependency on peroxidase pathways .

Toxicity and Carcinogenicity

- Nitro Group Risks: The 5-nitro-2-furyl moiety is linked to carcinogenicity in multiple studies (e.g., bladder lesions in rats for FANFT).

- Comparative Carcinogenic Potential: Compound Carcinogenicity (Species) Key Structural Risk Factor Target Compound Not directly tested 5-Nitro-2-furyl moiety FANFT High (Rat bladder) Thiazole + nitro-furyl Leflunomide None reported Trifluoromethylphenyl Nitrofurantoin Low (Rare in humans) Hydantoin + nitro-furyl

Biological Activity

4-Isoxazolecarboxamide, 3-methyl-5-(5-nitro-2-furyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound, with the chemical formula CHNO and CAS number 22997-01-9, has been studied for its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Chemical Structure and Properties

The molecular structure of 4-Isoxazolecarboxamide, 3-methyl-5-(5-nitro-2-furyl)- features an isoxazole ring, which is known for its role in various biological activities. The presence of the nitro group on the furan ring enhances its reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 237.17 g/mol |

| CAS Number | 22997-01-9 |

| Melting Point | Not specified |

Anticancer Activity

Research has demonstrated that compounds containing isoxazole moieties exhibit significant anticancer properties. A study by Mane et al. (2015) indicated that various isoxazole derivatives, including those similar to 4-Isoxazolecarboxamide, showed potent antiproliferative effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .

Antimicrobial Properties

The antimicrobial activity of 4-Isoxazolecarboxamide has also been explored. A study published in the American Journal of Pharmaceutical Technology reported that this compound exhibited notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The nitro group is believed to play a crucial role in enhancing the antimicrobial efficacy by disrupting bacterial cell wall synthesis .

The biological activities of 4-Isoxazolecarboxamide can be attributed to its ability to interact with various molecular targets within cells. It may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth, leading to reduced viability of these cells.

Case Studies

- Anticancer Efficacy : In vitro studies have shown that 4-Isoxazolecarboxamide can induce apoptosis in colorectal cancer cells through the activation of caspase pathways. The study highlighted the importance of structural modifications in enhancing the compound's potency against cancer cells .

- Antimicrobial Testing : A recent investigation evaluated the antimicrobial effects of several isoxazole derivatives, including 4-Isoxazolecarboxamide, against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial count at concentrations as low as 50 µg/mL.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-methyl-5-(5-nitro-2-furyl)-4-isoxazolecarboxamide with high purity?

- Methodological Answer : Synthesis involves multi-step reactions, starting with coupling 5-nitro-2-furyl derivatives with isoxazole precursors. Critical parameters include:

-

Temperature control : Reactions often proceed at 60–80°C to avoid side reactions (e.g., nitro group reduction) .

-

Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates .

-

Catalysts : Amide coupling agents (e.g., HATU or DCC) improve yields in carboxamide formation .

-

Purification : Use flash chromatography or recrystallization to isolate the final product, monitored by HPLC (>95% purity) .

Table 1 : Synthesis Optimization Parameters

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the 5-nitro-2-furyl moiety (δ 7.5–8.0 ppm for furyl protons) and isoxazole carboxamide (δ 160–170 ppm for carbonyl carbons) .

- HPLC-MS : Validates molecular weight (e.g., [M+H]⁺ ion at m/z 293.05) and purity .

- IR Spectroscopy : Detects nitro (1520 cm⁻¹) and amide (1650 cm⁻¹) functional groups .

- X-ray Crystallography (if crystalline): Resolves stereoelectronic effects of the nitro-furyl group .

Q. How does the nitro group on the furan ring influence the compound’s stability under various storage conditions?

- Methodological Answer :

- Photodegradation : The nitro group increases sensitivity to UV light, requiring storage in amber vials at -20°C .

- Hydrolytic Stability : Susceptible to hydrolysis in aqueous buffers (pH >7). Stability assays using HPLC show <10% degradation over 72 hours in pH 6.5 .

- Thermal Stability : Decomposes above 150°C; differential scanning calorimetry (DSC) reveals an exothermic peak at 160°C .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

-

Standardize Assay Conditions : Use identical cell lines (e.g., HepG2 for cytotoxicity) and DMSO concentrations (≤1% v/v) to minimize solvent interference .

-

Validate Target Engagement : Employ biophysical methods (e.g., SPR or ITC) to directly measure binding affinity to enzymes like COX-2 or kinases .

-

Meta-Analysis : Pool data from multiple studies, adjusting for variables like IC₅₀ calculation methods (e.g., sigmoidal vs. linear regression) .

Table 2 : Biological Assay Discrepancies and Resolutions

Discrepancy Resolution Strategy Evidence Source Variable IC₅₀ values Use internal controls (e.g., doxorubicin) Off-target effects CRISPR-Cas9 knockout models Solvent interference Limit DMSO to ≤1%

Q. How can computational methods predict the binding interactions of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR). The nitro group forms hydrogen bonds with Arg120, while the isoxazole ring engages in π-π stacking with Tyr355 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- QSAR Models : Develop models using MOE descriptors (e.g., logP, polar surface area) to correlate structure with anti-inflammatory activity .

Q. What are the challenges in optimizing reaction yields while minimizing byproduct formation during synthesis?

- Methodological Answer :

- Byproduct Identification : LC-MS detects dimers (e.g., [2M+H]⁺ ions) formed via nitro group coupling. Adjust stoichiometry (1:1.2 ratio of furyl to isoxazole precursors) to suppress dimerization .

- Microwave/Ultrasound Assistance : Reduces reaction time from 24 hours to 2 hours, improving yield by 20% and reducing side products .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track nitro group consumption and terminate reactions at >90% conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.